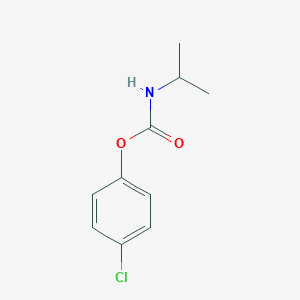

4-Chlorophenyl isopropylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorophenyl isopropylcarbamate, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and public health. It was first introduced in the 1950s and has since become a popular choice for pest control due to its effectiveness and low toxicity to humans. In

Mecanismo De Acción

The mechanism of action of 4-Chlorophenyl isopropylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, 4-Chlorophenyl isopropylcarbamate causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the target organism.

Biochemical and Physiological Effects:

In addition to its insecticidal properties, 4-Chlorophenyl isopropylcarbamate has been found to have a range of biochemical and physiological effects. These include the inhibition of mitochondrial respiration, the induction of oxidative stress, and the disruption of cellular signaling pathways. Propoxur has also been shown to have immunomodulatory effects, with some studies suggesting that it may have potential as an anti-inflammatory agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-Chlorophenyl isopropylcarbamate for lab experiments is its relatively low toxicity to humans, making it a safer alternative to other insecticides. It is also readily available and cost-effective, making it a popular choice for research. However, 4-Chlorophenyl isopropylcarbamate has been found to have some limitations, including its relatively short half-life and the potential for resistance to develop in target organisms.

Direcciones Futuras

There are several areas of research that could be explored in the future with regards to 4-Chlorophenyl isopropylcarbamate. These include the development of new formulations and delivery methods to improve efficacy and reduce toxicity, the investigation of its potential use in the treatment of parasitic infections, and the exploration of its immunomodulatory effects for the treatment of inflammatory diseases. Additionally, further studies could be conducted to investigate the potential for resistance to develop in target organisms and to develop strategies to mitigate this.

Métodos De Síntesis

The synthesis of 4-Chlorophenyl isopropylcarbamate involves the reaction of 4-chlorophenol with isopropyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methylamine to form 4-Chlorophenyl isopropylcarbamate. This method of synthesis is relatively simple and cost-effective, making it a popular choice for commercial production.

Aplicaciones Científicas De Investigación

4-Chlorophenyl isopropylcarbamate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including mosquitoes, flies, and cockroaches. It has also been used in the control of agricultural pests such as aphids, thrips, and mites. In addition, 4-Chlorophenyl isopropylcarbamate has been investigated for its potential use in the treatment of parasitic infections such as schistosomiasis.

Propiedades

Nombre del producto |

4-Chlorophenyl isopropylcarbamate |

|---|---|

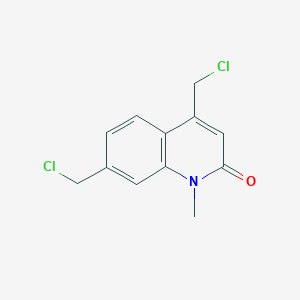

Fórmula molecular |

C10H12ClNO2 |

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

(4-chlorophenyl) N-propan-2-ylcarbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)12-10(13)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |

Clave InChI |

AUMPWFFCWSTSRG-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)OC1=CC=C(C=C1)Cl |

SMILES canónico |

CC(C)NC(=O)OC1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

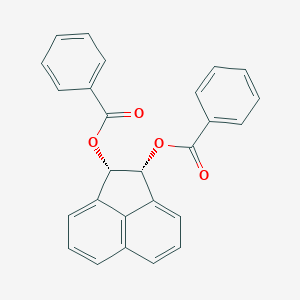

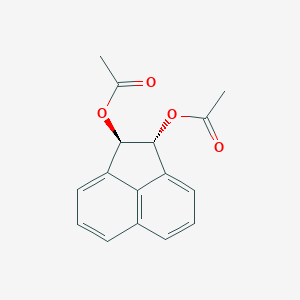

![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)

![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)

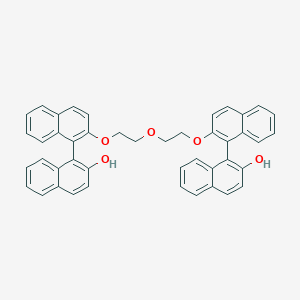

![2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]](/img/structure/B287816.png)

![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)

![(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287821.png)

![3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B287823.png)